chrysin 6-C-glucoside

Description

Properties

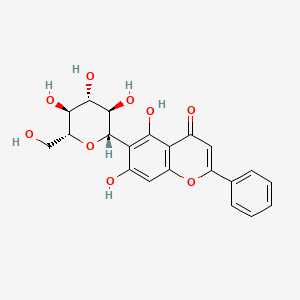

Molecular Formula |

C21H20O9 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one |

InChI |

InChI=1S/C21H20O9/c22-8-14-17(25)19(27)20(28)21(30-14)16-11(24)7-13-15(18(16)26)10(23)6-12(29-13)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21+/m1/s1 |

InChI Key |

KLLCDVSOGLKTDV-VJXVFPJBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Chrysin 6-C-Glucoside: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin 6-C-glucoside, a naturally occurring flavone glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and quantification, and an in-depth exploration of its putative signaling pathways. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in several plant species. The primary documented sources include:

-

Passiflora caerulea (Blue Passion Flower): The leaves of Passiflora caerulea are a significant source of this compound. Quantitative analysis has demonstrated the presence of this compound in notable concentrations.

-

Psidium guajava (Common Guava): The leaves of the guava plant are known to contain a variety of flavonoid glycosides, including this compound.

The concentration of this compound can vary depending on factors such as the geographical location of the plant, time of harvest, and the specific cultivar.

Quantitative Data

The following table summarizes the quantitative data available for this compound in its primary natural source.

| Plant Source | Part Used | Compound | Concentration | Analytical Method |

| Passiflora caerulea L. | Dried Leaves | Chrysin 6-C-β-D-glucoside | 0.0184 g % w/w | HPLC |

Experimental Protocols

Extraction and Isolation of this compound from Passiflora caerulea Leaves

This protocol is adapted from methodologies described for the isolation of flavonoids from Passiflora caerulea.

3.1.1. Materials and Reagents

-

Dried and powdered leaves of Passiflora caerulea

-

Ethanol (95%)

-

n-Hexane

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Methanol

-

Water

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reverse-phase C18 silica gel

-

HPLC grade solvents

3.1.2. Extraction Procedure

-

Maceration: The powdered leaves are macerated with 95% ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to obtain a crude ethanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with n-hexane, chloroform, ethyl acetate, and n-butanol to yield fractions of varying polarity. The ethyl acetate fraction is typically enriched with flavonoid glycosides.

3.1.3. Isolation and Purification

-

Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Reverse-Phase Column Chromatography: Final purification is achieved using a reverse-phase C18 column with a methanol-water gradient system.

-

High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound is confirmed by analytical HPLC.

General Protocol for the Isolation of Flavonoid Glycosides from Psidium guajava Leaves

While a specific protocol for this compound from guava is not detailed in the literature, the following general method for flavonoid glycosides can be employed.

3.2.1. Materials and Reagents

-

Dried and powdered leaves of Psidium guajava

-

Methanol

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, water)

-

Silica gel, D101 macroporous resin, ODS, Sephadex LH-20

-

Preparative HPLC system

3.2.2. Extraction and Isolation

-

Extraction: The powdered leaves are extracted with 95% ethanol.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including silica gel, D101 macroporous resin, ODS, and Sephadex LH-20 column chromatography.

-

Preparative HPLC: Final purification of the target compound is achieved using preparative HPLC.

Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of various intracellular signaling pathways. While direct studies on the glycoside are limited, the extensive research on its aglycone, chrysin, provides a strong foundation for understanding its potential mechanisms of action.

Anti-inflammatory Pathways

Chrysin has been shown to exert anti-inflammatory effects by targeting key signaling cascades. It is plausible that this compound, upon potential in vivo hydrolysis to chrysin, or through its own activity, modulates these pathways.

Anti-cancer Pathways

Chrysin has demonstrated anti-cancer properties by influencing pathways involved in cell survival, proliferation, and apoptosis.

CGRP/TRPV1 Pathway

While not directly demonstrated for this compound, a related compound, this compound 8-C-arabinoside, has been shown to inhibit Calcitonin Gene-Related Peptide (CGRP) release and the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This suggests a potential role for chrysin C-glycosides in modulating pathways related to pain and inflammation.

Conclusion

This compound is a promising natural compound with identifiable sources and established methods for its isolation and quantification. The biological activities of its aglycone, chrysin, are well-documented, providing a strong basis for future research into the therapeutic potential of the glycoside itself. Further investigation is warranted to elucidate the specific signaling pathways directly modulated by this compound and to explore its full pharmacological profile. This guide serves as a foundational document to support such endeavors.

Technical Guide: Isolation of Chrysin 6-C-glucoside from Psidium guajava

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of chrysin 6-C-glucoside, a bioactive flavonoid, from the leaves of Psidium guajava (guava). This document synthesizes information from multiple scientific sources to present a plausible and detailed experimental workflow, quantitative data on extraction yields, and insights into the compound's biological significance.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a medicinal plant widely used in traditional medicine, particularly its leaves, which are rich in a diverse array of phytochemicals including flavonoids, phenolics, and triterpenes.[1] Among these compounds, this compound has been identified as a constituent with potential therapeutic properties, including anti-tumor effects.[2] C-glycosylflavonoids, such as this compound, are of particular interest due to their increased stability compared to their O-glycoside counterparts. This guide outlines a multi-step strategy for the isolation and purification of this target compound for research and drug development purposes.

Data Presentation: Extraction and Purification Yields

Quantitative yields are critical for assessing the efficiency of an isolation protocol. The following tables summarize reported yields for crude extracts from P. guajava leaves and provide a framework for expected outcomes during the purification process.

Table 1: Yield of Crude Extracts from Psidium guajava Leaves

| Extraction Method | Solvent System | Plant Material (g) | Crude Extract Yield (g) | Yield (%) | Reference |

| Ultrasonic Extraction | Ethyl Acetate | 600 | 43.05 | 7.18% | [3] |

| Maceration | 30% Ethanol | 50 | 17.9 | 35.8% | [4] |

| Maceration | 50% Ethanol | 50 | - | - | [4] |

| Maceration | 70% Ethanol | 50 | 8.55 | 17.1% | [4] |

| Ultrasound-Assisted | 60% Ethanol | 50 | 5.185 | 10.37% | [5] |

| Solvent Extraction | 60% Ethanol | 50 | 4.725 | 9.45% | [5] |

Note: The yield of the target compound, this compound, will be a fraction of these total extract yields and is dependent on the efficiency of the subsequent purification steps.

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, fractionation, and multi-stage chromatography. The following protocol is a composite methodology based on established techniques for flavonoid isolation from P. guajava.

Plant Material and Extraction

-

Preparation : Fresh leaves of Psidium guajava are collected, washed, and shade-dried for approximately two weeks until brittle. The dried leaves are then ground into a fine powder.

-

Extraction : The powdered leaves are exhaustively extracted with 95% ethanol using a Soxhlet apparatus or maceration. The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Fractionation of Crude Extract

The crude ethanol extract is subjected to fractionation using macroporous resin chromatography to separate compounds based on polarity.

-

Column Preparation : A D101 macroporous resin column is packed and equilibrated with deionized water.

-

Loading and Elution : The crude extract, dissolved in a minimal amount of the initial mobile phase, is loaded onto the column.

-

Gradient Elution : The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 70%, and 95% ethanol).

-

Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Multi-Stage Chromatographic Purification

Fractions enriched with this compound are further purified using a sequence of chromatographic techniques.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (60-120 mesh).

-

Mobile Phase : A gradient of increasing polarity, typically starting with a non-polar solvent like chloroform and gradually increasing the proportion of a more polar solvent like methanol (e.g., chloroform:methanol gradients from 100:1 to 1:1).

-

Procedure : The enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the column. Elution is performed with the solvent gradient, and fractions are collected and analyzed by TLC.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol or a mixture of chloroform and methanol (e.g., 1:1 v/v).

-

Procedure : Fractions from the silica gel column containing the target compound are combined, concentrated, and loaded onto the Sephadex LH-20 column. Isocratic elution with the chosen mobile phase is used to separate compounds based on molecular size. This step is effective for removing pigments and smaller molecular weight impurities.

-

-

Reversed-Phase (ODS) Chromatography :

-

Stationary Phase : Octadecylsilane (ODS) or C18 silica gel.

-

Mobile Phase : A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. A typical gradient might run from 10% to 70% methanol in water.

-

Procedure : This step separates compounds based on hydrophobicity and is crucial for isolating specific flavonoid glycosides.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

-

Stationary Phase : C18 column.

-

Mobile Phase : An optimized isocratic or gradient system of methanol/acetonitrile and water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid).

-

Procedure : The final purification step to obtain high-purity this compound. The semi-purified fraction is injected onto the preparative HPLC system, and the peak corresponding to the target compound is collected. The purity of the isolated compound should be verified by analytical HPLC.

-

Visualizations: Workflows and Pathways

Experimental Workflow

The overall process for the isolation of this compound can be visualized as follows:

Caption: Isolation workflow for this compound from P. guajava.

Potential Signaling Pathway

Chrysin, the aglycone of the target compound, has been shown to exert anti-cancer effects by inducing apoptosis. One of the key mechanisms involves the modulation of the PI3K/Akt/mTOR signaling pathway and the intrinsic mitochondrial apoptosis pathway.

Caption: Proposed signaling pathway for chrysin-induced apoptosis in cancer cells.

Conclusion

This technical guide provides a synthesized, in-depth protocol for the isolation of this compound from Psidium guajava leaves, addressing the needs of researchers in natural product chemistry and drug development. While the precise yields for the target compound require empirical determination, the outlined methodologies, based on successful flavonoid isolations from this plant, offer a robust starting point for obtaining this promising bioactive molecule. The visualization of the experimental workflow and a relevant biological pathway provides a clear conceptual framework for the practical application and scientific context of this research.

References

- 1. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Study on Chemical Composition and Biological Activity of Psidium guajava Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Cytotoxicity Effect of Phenolic Extracts from Psidium guajava Linn. Leaves by Novel Assisted Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis Pathway of Chrysin C-Glucosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of chrysin C-glucosides, a class of flavonoid glycosides with significant therapeutic potential. The document details the enzymatic steps, key intermediates, and regulatory mechanisms involved in their formation. It also includes detailed experimental protocols and data presented in a clear, structured format to aid researchers in this field.

Introduction to Chrysin and its C-Glucosides

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid found in various plants, honey, and propolis. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, its therapeutic application is often limited by poor bioavailability. Glycosylation, particularly C-glycosylation, can improve the stability and solubility of chrysin, enhancing its pharmacokinetic properties. Chrysin C-glucosides are formed by the attachment of a glucose molecule to the chrysin backbone via a stable carbon-carbon bond, typically at the C6 or C8 position.

The Biosynthesis Pathway of Chrysin C-Glucosides

The biosynthesis of chrysin C-glucosides is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the chrysin aglycone. The subsequent C-glycosylation is a key step catalyzed by specific enzymes.

Phenylpropanoid and Flavonoid Biosynthesis

The journey to chrysin begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL), L-phenylalanine is converted to p-Coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway. Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to naringenin, a key flavanone intermediate. To form chrysin, naringenin is acted upon by a flavone synthase (FNS).

The C-Glucosylation of Chrysin Precursors

The direct C-glucosylation of the flavone chrysin is not the primary route. Instead, evidence suggests that C-glycosylation occurs at the level of a 2-hydroxyflavanone intermediate. This pathway involves the following key steps:

-

2-Hydroxylation: A flavanone 2-hydroxylase (F2H) converts a flavanone precursor into a 2-hydroxyflavanone. In the context of chrysin, this would be the conversion of naringenin to 2-hydroxynaringenin.

-

C-Glucosylation: A C-glucosyltransferase (CGT) catalyzes the transfer of a glucose moiety from UDP-glucose to the 2-hydroxyflavanone. This reaction is dependent on UDP-glucose as the sugar donor. The C-glucosylation can occur at either the C6 or C8 position of the A-ring.

-

Dehydration: The resulting 2-hydroxyflavanone-C-glucoside is an unstable intermediate that spontaneously or enzymatically undergoes dehydration to form the stable flavone C-glucoside. In many plants, a specific dehydratase enzyme directs the formation of the 6C-glucoside isomer.

Quantitative Data on C-Glucosyltransferase Activity

Direct kinetic data for C-glucosyltransferases acting on chrysin precursors are scarce in the literature. However, studies on homologous enzymes with structurally similar substrates, such as 2-hydroxynaringenin, provide valuable insights into the potential kinetics. The table below summarizes available data for C-glucosyltransferases from various plant sources.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | kcat/Km (M-1s-1) | Source Organism | Reference |

| OsCGT | 2-Hydroxynaringenin | 15 ± 2 | 1.2 ± 0.1 | 1.3 x 103 | Oryza sativa | [Brazier-Hicks et al., 2009] |

| ZmCGT1 | 2-Hydroxynaringenin | 25 ± 3 | 2.5 ± 0.2 | 1.7 x 103 | Zea mays | [Falcone Ferreyra et al., 2010] |

| ScCGT1 | 2-Hydroxynaringenin | 48.3 ± 5.1 | - | 4.9 x 103 | Stenoloma chusanum | [Feng et al., 2022][1] |

Note: The data presented are for 2-hydroxynaringenin, a precursor to apigenin C-glucosides, which is structurally similar to the presumed precursor of chrysin C-glucosides.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assay of a recombinant C-glucosyltransferase, which can be adapted for the study of chrysin C-glucoside biosynthesis.

Heterologous Expression and Purification of a C-Glucosyltransferase (e.g., OsCGT) in E. coli

This protocol describes the expression of a His-tagged C-glucosyltransferase in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with His-tagged CGT gene (e.g., pET-28a-OsCGT)

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity resin

-

PD-10 desalting column

Protocol:

-

Transformation: Transform the expression vector into competent E. coli cells and plate on selective LB agar.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate for 16-24 hours.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

IMAC: Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with elution buffer.

-

Desalting: Exchange the buffer of the purified protein using a PD-10 desalting column into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Analysis: Analyze the purity of the protein by SDS-PAGE.

In Vitro C-Glucosyltransferase Activity Assay

This assay measures the enzymatic activity of the purified C-glucosyltransferase by quantifying the formation of the C-glucoside product using HPLC.

Materials:

-

Purified C-glucosyltransferase

-

Substrate (e.g., 2-hydroxychrysin or a suitable precursor) dissolved in DMSO

-

UDP-glucose

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

Methanol

-

HPLC system with a C18 column

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the reaction buffer, UDP-glucose (e.g., 1 mM), and the substrate (e.g., 100 µM).

-

Enzyme Addition: Initiate the reaction by adding the purified C-glucosyltransferase to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding an equal volume of methanol.

-

Centrifugation: Centrifuge the mixture to precipitate the enzyme and other insoluble materials.

-

HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the substrate and the C-glucoside product. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% formic acid.

Analytical Methods for Chrysin and its C-Glucosides

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of chrysin and its glucosides. The table below summarizes typical HPLC conditions.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient from a lower to a higher percentage of mobile phase B |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV detector at ~270 nm and ~315 nm |

| Quantification | Based on a standard curve of purified chrysin and its C-glucosides |

Regulation of Chrysin C-Glucoside Biosynthesis

The biosynthesis of flavonoids, including chrysin and its derivatives, is tightly regulated at the transcriptional level by a complex network of transcription factors. Additionally, various plant hormones can modulate the expression of genes involved in the flavonoid biosynthesis pathway, thereby influencing the accumulation of these compounds.

Transcriptional Regulation

The expression of flavonoid biosynthesis genes is primarily controlled by a complex of three types of transcription factors:

-

R2R3-MYB: A large family of transcription factors that often act as key regulators.

-

basic Helix-Loop-Helix (bHLH): These proteins dimerize and bind to DNA.

-

WD40-repeat proteins: These act as scaffolding proteins, bringing together the MYB and bHLH transcription factors to form a transcriptional activation complex.

This MBW complex binds to the promoter regions of the structural genes of the flavonoid pathway, activating their transcription.

Hormonal Regulation

Several plant hormones have been shown to influence flavonoid biosynthesis:

-

Jasmonates (JA): Generally act as positive regulators, inducing the expression of flavonoid biosynthesis genes in response to stress.

-

Salicylic Acid (SA): Can induce the expression of genes in the flavonoid pathway, often as part of the plant's defense response.[2][3][4][5][6]

-

Auxins and Ethylene: Can induce flavonol accumulation through distinct signaling pathways.[7][8][9][10][11]

-

Gibberellins (GAs): Often act as negative regulators of flavonoid biosynthesis.[12][13][14][15][16]

-

Abscisic Acid (ABA): Can promote the biosynthesis of certain flavonoids, particularly anthocyanins.[17][18][19][20][21]

References

- 1. Identification of a flavonoid C-glycosyltransferase from fern species Stenoloma chusanum and the application in synthesizing flavonoid C-glycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment [frontiersin.org]

- 3. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salicylic Acid Induction of Flavonoid Biosynthesis Pathways in Wheat Varies by Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavonoids Act as Negative Regulators of Auxin Transport in Vivo in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Friends in Arms: Flavonoids and the Auxin/Cytokinin Balance in Terrestrialization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gibberellins Inhibit Flavonoid Biosynthesis and Promote Nitrogen Metabolism in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 18. doaj.org [doaj.org]

- 19. Frontiers | Abscisic Acid: Role in Fruit Development and Ripening [frontiersin.org]

- 20. Abscisic acid biosynthesis, metabolism and signaling in ripening fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Exogenous Abscisic Acid Promotes Anthocyanin Biosynthesis and Increased Expression of Flavonoid Synthesis Genes in Vitis vinifera × Vitis labrusca Table Grapes in a Subtropical Region - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Chrysin 6-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone C-glycoside. It belongs to the flavonoid family, a large group of polyphenolic compounds widely distributed in plants. Structurally, it consists of the aglycone chrysin (5,7-dihydroxyflavone) linked to a glucose molecule at the 6th carbon position via a stable carbon-carbon bond. This C-glycosidic linkage confers distinct physicochemical and biological properties compared to its O-glycoside counterparts and the parent aglycone. The presence of the glucose moiety generally enhances water solubility and bioavailability, making flavonoid glycosides like this compound subjects of significant interest in pharmacology and drug development.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, details on experimental protocols for its characterization, and insights into its interaction with key cellular signaling pathways.

Physicochemical Properties

The attachment of a hydrophilic glucose unit to the lipophilic chrysin backbone significantly alters its physicochemical characteristics. While extensive experimental data for this compound is limited, a combination of computed data and qualitative reports provides a solid foundation for its characterization. For context, properties of the well-studied aglycone, chrysin, are included for comparison.

Table 1: Summary of Physicochemical Data for this compound and Chrysin

| Property | This compound | Chrysin (Aglycone) | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | 5,7-dihydroxy-2-phenyl-4H-chromen-4-one | [2] |

| CAS Number | 28368-57-2 | 480-40-0 | [2][3] |

| Molecular Formula | C₂₁H₂₀O₉ | C₁₅H₁₀O₄ | [2] |

| Molecular Weight | 416.4 g/mol (Computed) | 254.24 g/mol | [2] |

| Exact Mass | 416.11073221 Da (Computed) | 254.05790898 Da | [2] |

| Melting Point (°C) | Data not available | 284–286 | [4] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Pyridine. | Poorly soluble in water; Soluble in DMSO (~100 mM), alkali hydroxide solutions. | [3][5] |

| logP (Octanol/Water) | 0.6 (XLogP3, Computed) | 2.29 (Experimental) | [2] |

Solubility

This compound is reported to be soluble in various organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, ethyl acetate, methanol, and ethanol.[3][5] The glucosylation of flavonoids is a well-established method to increase their aqueous solubility and stability.[1] The parent aglycone, chrysin, is known for its limited aqueous solubility (0.058 ± 0.04 mg/mL at pH 7.4), which restricts its bioavailability. The addition of the polar glucose moiety in this compound significantly enhances its hydrophilicity, as reflected in its lower computed logP value, suggesting improved solubility in polar and aqueous media compared to chrysin.

Lipophilicity (logP)

The partition coefficient (logP) is a critical indicator of a compound's lipophilicity and its ability to cross biological membranes. The computed XLogP3 value for this compound is 0.6, indicating a relatively hydrophilic nature.[2] This is a significant decrease from the experimental logP of its aglycone, chrysin, which is 2.29. This shift towards hydrophilicity is expected and directly attributable to the six hydroxyl groups of the attached glucose molecule. This property is pivotal for drug development, suggesting that this compound may have different absorption, distribution, metabolism, and excretion (ADME) profiles than chrysin.

Melting Point and Stability

No experimental melting point data for this compound is currently available in the cited literature. For comparison, chrysin has a high melting point of 284-286 °C.[4] Glycosylated flavonoids generally have lower melting points but higher enthalpies of fusion compared to their aglycone forms.[6] Stock solutions of related flavonoid glycosides are typically stable for up to two weeks when stored at -20°C in tightly sealed vials.[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Data Highlights | Reference(s) |

| UV-Vis | Exhibits characteristic flavone absorption bands. Comparative spectra with chrysin are available. | [7] |

| ¹H-NMR | Comparative spectra with chrysin are available, showing additional signals corresponding to the glucose moiety. | [8] |

| ¹³C-NMR | Data for the related chrysin-8-C-glucoside shows signals for the flavone skeleton (δ 177.4–108.3) and glucose portion (δ 77.0–65.1). | [9] |

| Mass Spectrometry | Exact mass is known. Fragmentation patterns showing characteristic losses of water and sugar fragments from the glucose moiety have been described. | [2][7] |

UV-Visible Spectroscopy

Like other flavones, this compound displays characteristic absorption spectra in the UV-visible range, arising from its benzoyl (Ring A, Band II: 250-290 nm) and cinnamoyl (Ring B, Band I: 310-350 nm) systems. Comparative analysis shows distinct UV maxima for chrysin 6-C-β-glucoside relative to standard chrysin, confirming the influence of the C-glycosidic substitution on the electronic environment of the chromophore.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are crucial for confirming the molecular structure. The ¹H-NMR spectrum of this compound retains the characteristic signals of the chrysin aglycone while incorporating a complex set of new signals in the δ 3.0-5.0 ppm region, which are attributable to the protons of the glucose moiety.[8] Similarly, the ¹³C-NMR spectrum would show the 15 signals of the chrysin core plus the 6 signals of the glucose unit. Data from the closely related chrysin-8-C-glucoside shows glucose carbon signals appearing between δ 65.1 and 77.0 ppm and flavone signals between δ 108.3 and 177.4 ppm.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of this compound. The computed exact mass of the [M+H]⁺ ion is 416.11073221 Da.[2] Tandem MS (MS/MS) experiments are used to study its fragmentation pattern, which is characteristic of C-glycosyl flavonoids. The fragmentation involves cross-ring cleavages of the sugar moiety, leading to diagnostic ions corresponding to the loss of C₂H₄O₂, C₃H₆O₃, and C₄H₈O₄ fragments, which helps to distinguish them from O-glycosides where the primary fragmentation is the loss of the entire sugar (162 Da).[7][10]

Experimental Protocols

Synthesis of this compound

A common method for producing flavonoid C-glucosides is through biotechnological synthesis using engineered microorganisms.

-

Objective: To synthesize this compound from chrysin using an E. coli strain engineered to express a C-glucosyltransferase (CGT).

-

Materials: Chrysin, engineered E. coli strain expressing a suitable CGT (e.g., UGT708D1 from Glycine max), growth medium (e.g., LB broth), inducer (e.g., IPTG), glucose, appropriate antibiotics, extraction solvents (e.g., ethyl acetate), chromatography supplies (silica gel, HPLC columns).

-

Protocol:

-

Culture Growth: Inoculate the engineered E. coli strain into a suitable volume of LB broth containing the necessary antibiotics and grow at 37°C with shaking until the optical density (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Induce the expression of the CGT by adding IPTG to a final concentration of 0.1-1.0 mM. Simultaneously, add chrysin (dissolved in a minimal amount of DMSO) to the culture.

-

Biotransformation: Incubate the culture for an additional 24-48 hours at a lower temperature (e.g., 20-28°C) to allow for protein expression and the enzymatic conversion of chrysin to its glucoside.

-

Extraction: Centrifuge the culture to pellet the cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product using column chromatography (e.g., silica gel) followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

-

Verification: Confirm the identity and purity of the final product using NMR and HRMS analysis.[7]

-

Determination of Solubility

The shake-flask method is a standard protocol for determining the solubility of a compound.

-

Objective: To determine the solubility of this compound in a specific solvent (e.g., water, phosphate-buffered saline).

-

Materials: Pure this compound, chosen solvent, shaker/incubator, centrifuge, filtration device (e.g., 0.22 µm syringe filter), calibrated analytical balance, UV-Vis spectrophotometer or HPLC system.

-

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration: Place the vial in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let undissolved solid settle. Centrifuge the sample to further separate the solid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution with a known volume of solvent. Quantify the concentration of this compound using a pre-validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC with a standard calibration curve.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be repeated at least three times to ensure reproducibility.[4][6]

-

Signaling Pathways and Biological Relevance

The biological activities of this compound are largely inferred from its aglycone, chrysin, which is known to modulate numerous critical cellular signaling pathways. Glucosylation can affect the molecule's ability to interact with cellular targets, potentially altering its potency and mechanism of action.

AMPK/PI3K/AKT Signaling Pathway

Chrysin has been shown to modulate glucose and lipid metabolism by regulating the AMP-activated protein kinase (AMPK) and the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathways.[11][12] Activation of AMPK, a central energy sensor, can lead to improved glucose uptake and fatty acid oxidation, while inhibition of gluconeogenesis.[13][14] The PI3K/AKT pathway is a key regulator of cell growth, survival, and metabolism. By influencing these interconnected pathways, chrysin demonstrates potential for managing metabolic disorders.[11]

PI3K/AKT/Nrf2 Antioxidant Response Pathway

A crucial mechanism of action for chrysin is its ability to modulate the cellular antioxidant response. Chrysin can activate the PI3K/AKT pathway, which in turn leads to the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[15][16] Nrf2 is a master transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1). This action helps protect cells from oxidative stress.[17][18] This pathway is particularly relevant for chrysin's protective effects in high-glucose environments, suggesting a therapeutic potential for diabetic complications.[15]

Caption: PI3K/AKT/Nrf2 antioxidant signaling pathway modulated by Chrysin.

Workflow for Physicochemical Characterization

The comprehensive characterization of a flavonoid glycoside like this compound follows a structured workflow, from acquisition to detailed analysis, to ensure its identity, purity, and key properties are well-defined for research and development purposes.

Caption: Workflow for the physicochemical characterization of this compound.

References

- 1. snu.elsevierpure.com [snu.elsevierpure.com]

- 2. This compound | C21H20O9 | CID 90657678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:28368-57-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chrysin 6-C-arabinoside 8-C-glucoside | CAS:185145-33-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Chrysin prevents inflammation-coinciding liver steatosis via AMPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chrysin enhances sensitivity of BEL-7402/ADM cells to doxorubicin by suppressing PI3K/Akt/Nrf2 and ERK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Spectroscopic Data of Chrysin 6-C-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin 6-C-glucoside is a naturally occurring flavone C-glycoside, a class of compounds noted for their significant biological activities and increased stability and bioavailability compared to their O-glycoside counterparts. As a derivative of chrysin, a well-studied flavonoid with a range of pharmacological properties, this compound is of considerable interest in the fields of medicinal chemistry and drug development. Accurate and detailed spectroscopic data are paramount for the unambiguous identification, characterization, and quantitative analysis of this compound. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, along with detailed experimental protocols relevant to its analysis.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Reference |

| Methanol | 270, 315 | [1] |

Table 2: Mass Spectrometry Data

| Ionization Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| ESI⁻ | 415 | 385, 355, 325, 295 | [1] |

Note: The fragmentation pattern is characteristic of C-glycosyl flavonoids, involving cleavages within the glucose moiety.[1]

Table 3: ¹H NMR Spectroscopic Data (Comparative)

| Proton | Chrysin (δ, ppm) | Chrysin 6-C-β-D-glucoside (δ, ppm) |

| H-3 | Present | Present |

| H-8 | Present | Present |

| H-2', H-6' | Present | Present |

| H-3', H-4', H-5' | Present | Present |

| H-6 | Present | Absent |

| Anomeric (H-1'') | Absent | Present |

| Sugar Protons | Absent | Present |

Table 4: ¹³C NMR Spectroscopic Data

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the spectroscopic analysis of this compound.

Isolation and Purification

A general procedure for the isolation of flavonoid C-glycosides from plant material involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.

-

Fractionation: The crude extract is then partitioned between immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

-

Chromatography: The enriched fraction is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel or Sephadex LH-20 are commonly used as stationary phases. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water mixtures.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain the pure compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a spectroscopic grade solvent, typically methanol.

-

Analysis: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer. The solvent used for sample preparation is used as a blank.

-

Data Interpretation: The absorption maxima (λmax) are determined from the spectrum. Flavones typically exhibit two major absorption bands: Band I (cinnamoyl system) in the range of 300-380 nm and Band II (benzoyl system) in the range of 240-280 nm.

Mass Spectrometry (MS)

-

Sample Introduction: The purified compound is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a commonly used soft ionization technique for flavonoids, and it can be operated in both positive and negative ion modes.

-

Analysis:

-

Full Scan MS: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) is determined to confirm the molecular weight of the compound.

-

Tandem MS (MS/MS): The molecular ion is fragmented, and the fragmentation pattern is analyzed to obtain structural information. For C-glycosyl flavonoids, characteristic losses from the sugar moiety are observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Analysis: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals and for determining the connectivity within the molecule, including the attachment point of the glucose moiety.

-

Mandatory Visualization

References

In Vitro Antioxidant Activity of Chrysin 6-C-Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in honey, propolis, and various plants, has garnered significant scientific interest due to its wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] A key aspect of its therapeutic potential lies in its antioxidant properties, primarily attributed to its chemical structure which enables it to scavenge reactive oxygen species (ROS).[1][2] However, the clinical application of chrysin is often hampered by its low bioavailability.[3]

Glycosylation, the attachment of sugar moieties, is a common strategy to enhance the solubility and bioavailability of flavonoids. Chrysin 6-C-glucoside is a glycosylated form of chrysin. The C-glycosidic bond is known to be more stable against enzymatic hydrolysis in the gastrointestinal tract compared to O-glycosidic bonds, potentially leading to better absorption.[3][4] This technical guide provides an in-depth overview of the in vitro antioxidant activity of chrysin and its glycosides, with a focus on this compound, summarizing available data, detailing experimental protocols, and illustrating relevant biological pathways.

While direct experimental IC50 values for this compound are not extensively reported in the available literature, this guide compiles data from its parent compound, chrysin, and other closely related derivatives to provide a comprehensive understanding of its expected antioxidant potential.

Data Presentation: Antioxidant Activity of Chrysin and Its Derivatives

The following table summarizes the reported in vitro antioxidant activities of chrysin and its related compounds from various assays. This comparative data allows for an estimation of the potential activity of this compound.

| Compound | Assay | IC50 / EC50 Value | Reference |

| Chrysin | DPPH Radical Scavenging | >100 µM | [5] |

| Chrysin | ABTS Radical Scavenging | Not specified | [2] |

| Chrysin-8-C-glucoside | ABTS Radical Scavenging | EC50: 366.68 µM | [4] |

| Organoselenium derivative of chrysin | DPPH Radical Scavenging | ~40 µM | [5] |

| Organotellurium derivative of chrysin | DPPH Radical Scavenging | ~25 µM | [5] |

| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | Not specified (used as positive control) | [6] |

| Trolox | ABTS Radical Scavenging | Not specified (used as standard) | [4] |

Note: IC50 is the half maximal inhibitory concentration. EC50 is the half maximal effective concentration. A lower value indicates higher antioxidant activity.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a loss of color.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

-

Prepare serial dilutions of the test compound and the positive control.

-

Add a small volume of the test compound or control to a larger volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at the specified wavelength.

-

The percentage of scavenging is calculated using a similar formula to the DPPH assay.

-

The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Superoxide Radical (O2•−) Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in vitro by systems such as the phenazine methosulfate-NADH system. The reduction of nitroblue tetrazolium (NBT) by superoxide radicals to form formazan is inhibited by the antioxidant.

Materials:

-

NADH (Nicotinamide adenine dinucleotide)

-

NBT (Nitroblue tetrazolium)

-

PMS (Phenazine methosulfate)

-

Tris-HCl buffer

-

Test compound (this compound)

-

Positive control (e.g., Quercetin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of NADH, NBT, and PMS in a suitable buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the test compound at various concentrations, followed by PMS and NADH.

-

Initiate the reaction by adding NBT.

-

Incubate the plate at room temperature for a specific time (e.g., 5 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 560 nm).

-

The percentage of superoxide radical scavenging is calculated based on the reduction in formazan formation.

Mandatory Visualizations

Experimental Workflow

Caption: General workflow for in vitro radical scavenging assays.

Signaling Pathway: Keap1-Nrf2 Antioxidant Response

The antioxidant effects of many flavonoids, including chrysin and its derivatives, are mediated through the activation of the Keap1-Nrf2 signaling pathway.[3][7] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[8][9] In the presence of oxidative stress or inducers like chrysin derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.[9][10]

Caption: Keap1-Nrf2 signaling pathway for antioxidant response.

Conclusion

This compound, as a stable glycoside of chrysin, is anticipated to possess significant in vitro antioxidant activity. While direct quantitative data remains to be fully elucidated in the scientific literature, the known antioxidant properties of its parent compound, chrysin, and other derivatives provide a strong basis for its potential efficacy. The primary mechanisms of action are likely to involve direct radical scavenging and the modulation of cellular antioxidant pathways, such as the Keap1-Nrf2 system. Further research is warranted to precisely quantify the antioxidant capacity of this compound using standardized assays and to explore its full therapeutic potential in the context of oxidative stress-related diseases. This guide serves as a foundational resource for researchers and professionals in the field, outlining the current understanding and providing the necessary protocols for future investigations.

References

- 1. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 9. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis [frontiersin.org]

Preliminary Anticancer Screening of Chrysin 6-C-Glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysin (5,7-dihydroxyflavone), a natural flavonoid found in honey, propolis, and various plants, has garnered significant attention for its potential anticancer properties. Its glycosidic forms, such as chrysin 6-C-glucoside, are of particular interest due to potentially altered bioavailability and pharmacological profiles. This technical guide provides an overview of the preliminary anticancer screening of this compound, consolidating available information on its cytotoxic effects, underlying molecular mechanisms, and the experimental protocols utilized for its evaluation. While direct and extensive research on this compound is limited, this document draws upon the broader context of chrysin and other flavonoid C-glucosides to provide a foundational understanding for researchers in the field.

It is important to note that publicly available scientific literature with specific, in-depth data on the anticancer screening of this compound is scarce. One supplier of the compound notes its anti-tumor effect, though supporting data is not provided[1]. Much of the understanding of its potential is extrapolated from studies on its aglycone, chrysin, and other related flavonoid C-glucosides.

In Vitro Anticancer Activity

For the parent compound, chrysin, extensive data exists. For example, chrysin has shown cytotoxic effects against a wide range of cancer cell lines, including those of the breast, colon, and prostate[4][5][6][7]. This foundational knowledge provides a strong rationale for the investigation of its glycosylated derivatives like this compound.

Table 1: Representative In Vitro Cytotoxicity of Chrysin (Aglycone)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

|---|---|---|---|

| CT26 | Colon | 80 µg/mL | 24 and 48 |

| MGC-803 | Gastric | 24.5 | Not Specified |

| K562 | Leukemia | 6.41 | Not Specified |

| HeLa | Cervical | 0.733 | Not Specified |

Note: This table presents data for the aglycone chrysin and its derivatives to provide context due to the lack of specific data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols used in the preliminary anticancer screening of flavonoids, which would be applicable to this compound.

Cell Culture and Maintenance

Cancer cell lines (e.g., MCF-7, HepG2, HCT116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound (typically ranging from 1 to 100 µM) and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Potential Signaling Pathways and Molecular Mechanisms

The anticancer effects of flavonoids are often mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. While the specific pathways affected by this compound have not been elucidated, insights can be drawn from studies on chrysin and other flavonoid C-glucosides.

Chrysin has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[8][9]. It can modulate the expression of Bcl-2 family proteins (increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2), leading to the release of cytochrome c and activation of caspases[8]. Furthermore, chrysin has been reported to influence key signaling cascades such as PI3K/Akt, MAPK, and NF-κB, which are critical for cancer cell survival and proliferation[9]. Studies on other flavonoid C-glucosides have also implicated the induction of apoptosis through the upregulation of pro-apoptotic genes like Bax and caspases[2][3].

Below are diagrammatic representations of a generalized experimental workflow for anticancer screening and a potential signaling pathway that this compound might modulate, based on the known activities of chrysin.

Conclusion and Future Directions

The preliminary assessment of this compound as an anticancer agent is an area ripe for investigation. While direct evidence is currently lacking in the scientific literature, the well-documented anticancer activities of its aglycone, chrysin, and other flavonoid C-glucosides provide a strong rationale for its study. Future research should focus on conducting comprehensive in vitro screening of this compound against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values. Subsequent mechanistic studies will be essential to elucidate the specific signaling pathways and molecular targets through which it exerts its effects. Such data will be critical in determining the therapeutic potential of this compound and its viability as a candidate for further drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Flavonoid C-glucosides Derived from Flax Straw Extracts Reduce Human Breast Cancer Cell Growth In vitro and Induce Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Properties of Chrysin on Colon Cancer Cells, In vitro and In vivo with Modulation of Caspase-3, -9, Bax and Sall4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and In Vitro Anticancer Evaluation of Novel Chrysin and 7-Aminochrysin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chrysin: A Comprehensive Review of Its Pharmacological Properties and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Chrysin 6-C-glucoside: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chrysin 6-C-glucoside, a naturally occurring flavonoid, is a glycosidic derivative of chrysin. While direct research on this compound is limited, the extensive pharmacological data available for its aglycone, chrysin, provides a strong foundation for hypothesizing its mechanism of action. This technical guide outlines the core hypothesized mechanisms, focusing on its potential anti-inflammatory, antioxidant, and anticancer activities. We provide a detailed examination of the key signaling pathways, primarily the NF-κB and intrinsic apoptosis pathways, that are likely modulated by this compound. This document also includes detailed experimental protocols and data presentation formats to facilitate further research and validation of these hypotheses.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. Chrysin (5,7-dihydroxyflavone) has been extensively studied for its potent anti-inflammatory, antioxidant, and anticancer properties.[1] this compound is a derivative of chrysin where a glucose molecule is attached at the 6-C position. This glycosylation is expected to alter the pharmacokinetic profile of the molecule, potentially affecting its bioavailability and metabolic fate, while the core pharmacophore responsible for its biological activity is likely retained.

Given the scarcity of direct experimental data on this compound, this whitepaper presents a scientifically-grounded hypothesis of its mechanism of action, drawing parallels from the well-documented activities of chrysin. We postulate that this compound exerts its effects primarily through the modulation of key cellular signaling pathways involved in inflammation and apoptosis.

Hypothesized Anti-inflammatory and Antioxidant Mechanisms

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines like TNF-α and IL-6.[2] Chrysin has been shown to suppress the NF-κB signaling pathway.[3] We hypothesize that this compound shares this inhibitory activity.

The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα).[4] By preventing IκBα degradation, this compound would sequester the NF-κB p65/p50 dimer in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory genes.[2]

References

Unveiling the Molecular Targets of Chrysin 6-C-glucoside: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known and potential biological targets of chrysin 6-C-glucoside, a naturally occurring flavone C-glycoside. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. While direct research on this compound is limited, this guide synthesizes the available data and extrapolates potential mechanisms based on the extensive research conducted on its aglycone parent, chrysin.

Introduction

This compound is a flavonoid found in various plants, including Psidium guajava (guava). As a C-glycoside, the sugar moiety is linked to the chrysin backbone via a carbon-carbon bond, which generally confers greater stability and bioavailability compared to O-glycosides. Understanding the specific molecular interactions of this compound is crucial for unlocking its therapeutic potential in areas such as oncology, inflammation, and neuroprotection.

While the body of research specifically investigating this compound is still emerging, the well-documented biological activities of chrysin provide a strong foundation for predicting its molecular targets. This guide will first present the direct evidence for this compound's activity and then delve into the established mechanisms of chrysin to offer a predictive framework for its glycosidic form.

Direct Biological Activity of this compound and Related Glycosides

Direct studies on this compound are sparse. However, an ethanol extract of Psidium guajava, which contains this compound, demonstrated a 61.3% inhibition against the proliferation of the SW480 colon cancer cell line[1].

Research on a closely related compound, chrysin-8-C-glucoside, has shown that it and its derivatives can modulate the Keap1/Nrf2/HO-1 pathway, suggesting antioxidant and anti-inflammatory effects. Another related molecule, this compound 8-C-arabinoside, has been identified as an inhibitor of Calcitonin Gene-Related Peptide (CGRP) release and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, indicating potential applications in migraine treatment[2].

Predicted Biological Targets Based on Chrysin Activity

The extensive research on chrysin reveals a multitude of biological targets and signaling pathways that are likely relevant to this compound. The addition of the glucose moiety may influence the compound's solubility, distribution, and interaction with specific targets.

Anticancer Effects

Chrysin exhibits broad-spectrum anticancer activity by modulating various signaling pathways involved in cell survival, proliferation, angiogenesis, and metastasis.[3][4]

-

Apoptosis Induction: Chrysin induces programmed cell death by activating the intrinsic mitochondrial pathway. It modulates the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[4] It also activates caspases, particularly caspase-3 and caspase-9, and promotes the cleavage of Poly (ADP-ribose) polymerase (PARP).[4][5]

-

Cell Cycle Arrest: Chrysin can arrest the cell cycle at various phases, notably G1 and G2/M, by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs).[4][6]

-

Inhibition of Pro-Survival Pathways: Chrysin is a known inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cancer cell growth and survival.[4][6][7]

-

Anti-inflammatory and Anti-Angiogenic Effects: By inhibiting pathways like NF-κB and STAT3, chrysin reduces the expression of inflammatory cytokines and vascular endothelial growth factor (VEGF), thereby suppressing tumor-associated inflammation and angiogenesis.[3][6]

Anti-inflammatory and Antioxidant Effects

Chrysin's anti-inflammatory and antioxidant properties are well-established and are primarily mediated through the modulation of key signaling pathways.

-

NF-κB Signaling: Chrysin inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It prevents the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[6][8][9]

-

MAPK Pathway: Chrysin can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, which are involved in inflammatory responses.[7]

-

Nrf2/HO-1 Pathway: Chrysin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, such as Heme oxygenase-1 (HO-1).[10]

-

COX-2 Inhibition: Chrysin has been shown to suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6]

Neuroprotective Effects

Chrysin has demonstrated neuroprotective effects in various models of neurological disorders. Its mechanisms of action in the nervous system include:

-

Reduction of Oxidative Stress: Chrysin mitigates oxidative damage in neuronal cells by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense system.

-

Anti-neuroinflammatory Activity: By inhibiting microglial activation and the production of pro-inflammatory cytokines, chrysin protects neurons from inflammatory damage.

-

Modulation of Neurotransmitter Systems: Chrysin has been shown to interact with GABA receptors, suggesting anxiolytic effects.

Quantitative Data on Chrysin and its Derivatives

The following tables summarize the available quantitative data for chrysin and some of its derivatives to provide a reference for the potential potency of this compound.

Table 1: In Vitro Anticancer Activity of Chrysin and its Derivatives

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Chrysin | HepG2 (Liver Cancer) | MTT Assay | 3.11 µM | [11] |

| Chrysin Derivative (CPD 6) | Murine Macrophages | NO Inhibition | 3.613 µM | [10] |

| Chrysin-amino acid conjugate | MGC-803 (Gastric Cancer) | Antiproliferative Assay | 3.78 µmol/L | [12] |

| Chrysin-ferrocene Schiff base | HepG2 (Liver Cancer) | Cytotoxicity Assay | 3.11 µM | [11] |

| Chrysin-chromene hybrid | K562 (Leukemia) | Cytotoxicity Assay | 6.41 µM | [13] |

| Chrysin-triazole derivative | MGC-803 (Gastric Cancer) | Cytotoxicity Assay | 5.92 µM | [13] |

| Chrysin-spirooxindole carbamate | HepG2 (Liver Cancer) | Anticancer Activity | 2.50 µM | [14] |

Table 2: Anti-inflammatory Activity of Chrysin Derivatives

| Compound | Model | Target/Effect | IC50 Value | Reference |

| Chrysin-α-lipoic acid derivative | TNF-α-induced monocyte adhesion | Inhibition of adhesion | 4.71 µM | [13] |

| Chrysin-C-6/C-8 rearranged derivative | RAW264.7 cells | COX-2 Inhibition | 6.76 µM | [14] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by chrysin and a general workflow for assessing the anticancer activity of a compound like this compound.

Caption: Predicted anticancer signaling pathways of this compound.

Caption: Key anti-inflammatory and antioxidant pathways of chrysin.

Caption: General workflow for assessing anticancer activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression levels of specific proteins in target signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, NF-κB) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

NF-κB Activation Assay (Immunofluorescence)

This protocol is used to visualize the nuclear translocation of NF-κB as a measure of its activation.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-